molecular formula C9H10N6O2 B15156258 N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide

N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide

Cat. No.: B15156258
M. Wt: 234.22 g/mol
InChI Key: BNPWQCVTWOPUEZ-UHFFFAOYSA-N
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Description

N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide features a triazolo[1,5-c]pyrimidine core with acetamido substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide typically involves the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid. This reaction forms an intermediate compound, which is then converted to the desired product through further chemical transformations . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide involves the inhibition of specific enzymes, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the enzyme from phosphorylating its substrates, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism highlights the compound’s potential as an anticancer agent.

Comparison with Similar Compounds

N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide can be compared to other triazolopyrimidine derivatives, such as:

The uniqueness of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H10N6O2

Molecular Weight

234.22 g/mol

IUPAC Name

N-(5-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-7-yl)acetamide

InChI

InChI=1S/C9H10N6O2/c1-5(16)12-7-3-8-10-4-11-15(8)9(14-7)13-6(2)17/h3-4H,1-2H3,(H,12,16)(H,13,14,17)

InChI Key

BNPWQCVTWOPUEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC=NN2C(=N1)NC(=O)C

Origin of Product

United States

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